

Toxicological Profile of Mepanipyrim in Rats: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mepanipyrim

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This technical guide provides a comprehensive overview of the toxicological profile of **Mepanipyrim** in rats, drawing from a range of toxicological studies. **Mepanipyrim**, an anilinopyrimidine fungicide, has been evaluated for its potential adverse effects across various endpoints, including acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Executive Summary

Mepanipyrim exhibits a range of toxicological effects in rats, with the liver and kidneys being the primary target organs. The major adverse effects observed include hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight.^{[1][2]} Notably, **Mepanipyrim** induces a fatty liver in rats, a phenomenon linked to the inhibition of very low density lipoprotein (VLDL) transport. While there is evidence of carcinogenicity in female rats at high doses, **Mepanipyrim** has not been found to be genotoxic, reproductively toxic, or teratogenic in rats.^{[1][2]}

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the quantitative data from key toxicological studies of **Mepaniprim** in rats.

Table 1: Acute Toxicity

Study Type	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	>2000 mg/kg bw	[Data not publicly available, value is a common limit dose]
Acute Neurotoxicity	Rat	Oral	NOAEL	400 mg/kg bw	[1][3]

Table 2: Repeated Dose Toxicity

Study Duration	Species	Key Findings	NOAEL	LOAEL	Reference
13-week	Rat	Fatty vacuolation in perilobular hepatocytes, changes in serum-lipid concentration S.	-	>200 ppm in diet	[4]
90-day	Rat	Increased total bilirubin, alkaline phosphatase, fatty liver changes, decreased food efficiency.	-	109/120 mg/kg/day (M/F)	

Table 3: Chronic Toxicity and Carcinogenicity

Study Type	Species	Key Findings	NOAEL	LOAEL	Reference
2-Year Combined Chronic/Carcinogenicity	Rat	Hepatocellular hypertrophy, hepatocellular degeneration, increased kidney weight. Increased incidence of hepatocellular adenomas in females.	7.34 mg/kg bw/day	-	[1]

Table 4: Reproductive and Developmental Toxicity

Study Type	Species	Key Findings	NOAEL	LOAEL	Reference
Two-Generation Reproductive Toxicity	Rat	Increased incidence of centrilobular hepatocytic fatty vacuolation in offspring.	3.62 mg/kg bw/day (reproduction)	10.9 mg/kg bw/day	[1]
Developmental Toxicity	Rat	No evidence of teratogenicity.	750 mg/kg bw/day (maternal)	-	

Table 5: Genotoxicity

Assay Type	System	Result	Reference
In vivo and in vitro battery	-	Negative	[1][2]

Note: Specific details of the genotoxicity test battery are not publicly available, but regulatory summaries conclude no evidence of genotoxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on standard OECD guidelines that are typically followed for regulatory submissions.

Two-Year Combined Chronic Toxicity/Carcinogenicity Study (Following OECD 453)

- Test Species: Rat (specific strain not publicly available).
- Administration: **Mepanipyrim** was administered orally, likely through the diet.
- Dose Levels: At least three dose levels and a concurrent control group were used. The specific dose levels are not publicly available, but the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 7.34 mg/kg bw/day.[1]
- Duration: The study duration was two years.
- Observations: Animals were observed for clinical signs of toxicity, and body weight and food consumption were recorded. Hematology and clinical chemistry parameters were evaluated at interim periods and at termination.
- Pathology: A full necropsy was performed on all animals. A comprehensive histopathological examination of a wide range of tissues and organs from control and high-dose animals was conducted. Target organs and any observed lesions were also examined in the lower-dose groups.

Two-Generation Reproductive Toxicity Study (Following OECD 416)

- Test Species: Rat (specific strain not publicly available).
- Administration: Oral administration, likely via diet.
- Dose Levels: Multiple dose levels were administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring were then exposed to the same doses and mated to produce the second generation (F2).
- Endpoints Evaluated:
 - Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.
 - Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any clinical abnormalities.
- Key Findings: The NOAEL for reproduction was 3.62 mg/kg bw/day, with the Lowest-Observed-Adverse-Effect Level (LOAEL) of 10.9 mg/kg bw/day based on an increased incidence of centrilobular hepatocytic fatty vacuolation in the offspring.[\[1\]](#)

Prenatal Developmental Toxicity Study (Following OECD 414)

- Test Species: Rat (specific strain not publicly available).
- Administration: Oral gavage to pregnant females during the period of organogenesis.
- Dose Levels: At least three dose levels and a concurrent control.
- Observations: Dams were observed for clinical signs, body weight, and food consumption. At termination (prior to parturition), the uterus was examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

- Fetal Examination: Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
- Key Findings: No teratogenic effects were observed in rats. The maternal NOAEL was 750 mg/kg bw/day.

Genotoxicity Assays (Standard Battery)

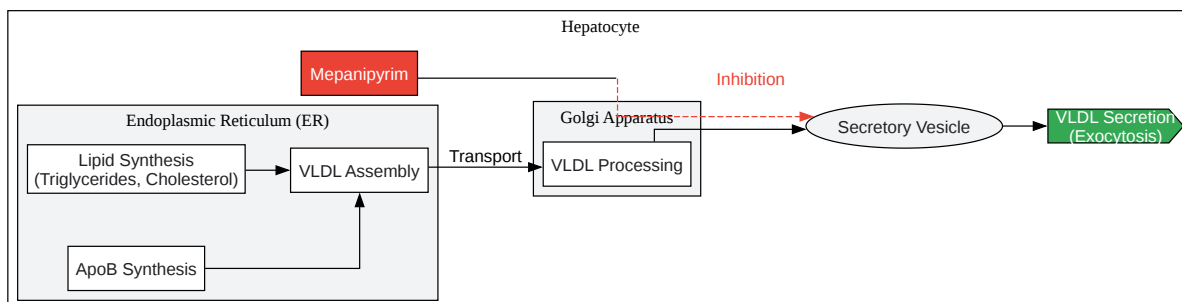
While specific study reports are not publicly available, a standard battery of genotoxicity tests is typically required for regulatory assessment. This battery is designed to detect gene mutations, chromosomal aberrations, and aneuploidy. The consistent conclusion of "no genotoxicity" suggests that **Mepanipyrin** was negative in a battery of tests that likely included:

- A bacterial reverse mutation test (Ames test): To detect gene mutations.
- An in vitro mammalian cell chromosomal aberration test or micronucleus test: To detect chromosomal damage.
- An in vivo mammalian erythrocyte micronucleus test: To assess chromosomal damage in a whole animal system.

Mandatory Visualizations

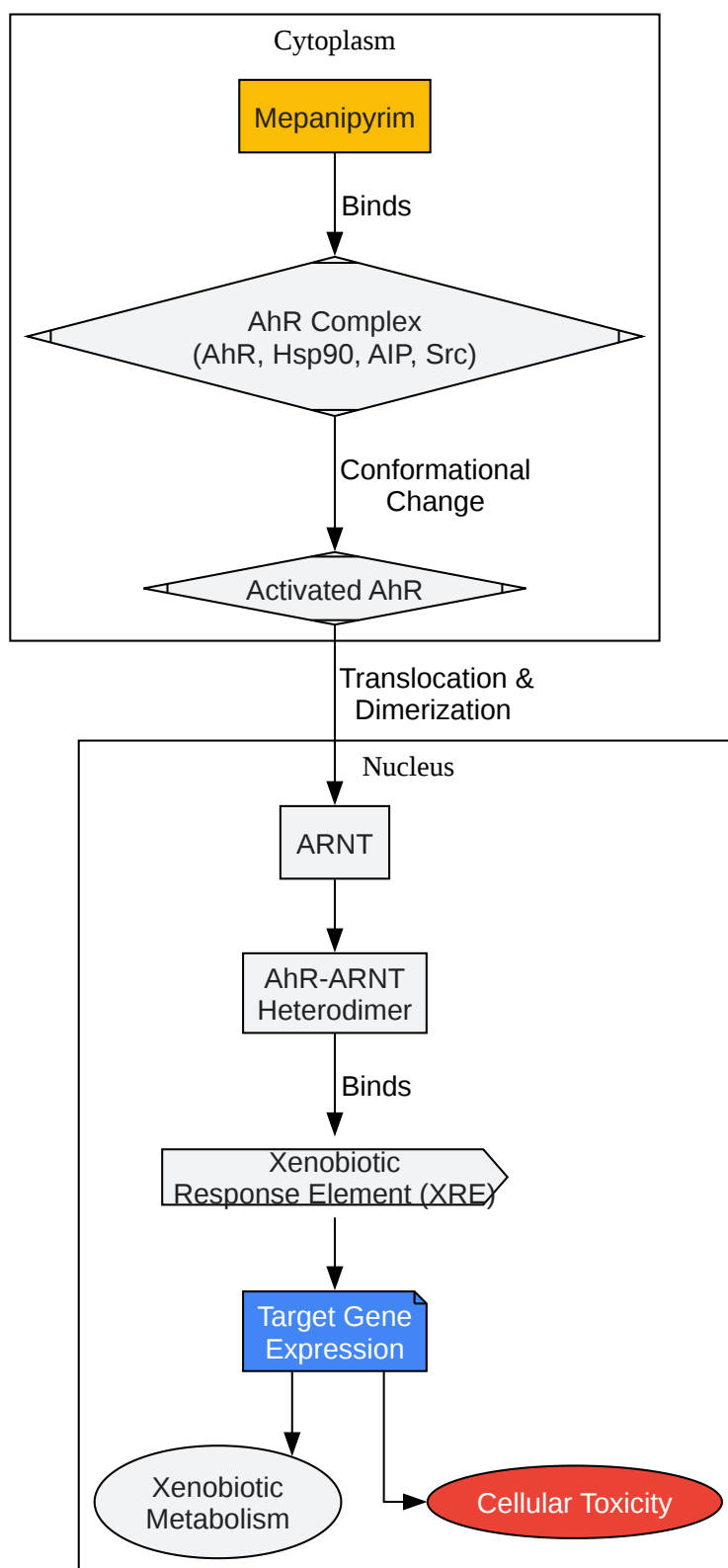
Signaling Pathways

Mepanipyrin's toxicity in rats is linked to at least two key signaling pathways: the inhibition of Very Low-Density Lipoprotein (VLDL) transport in hepatocytes, leading to fatty liver, and the activation of the Aryl Hydrocarbon Receptor (AhR) pathway.



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Inhibition of VLDL Transport by **Mepanipyrin**

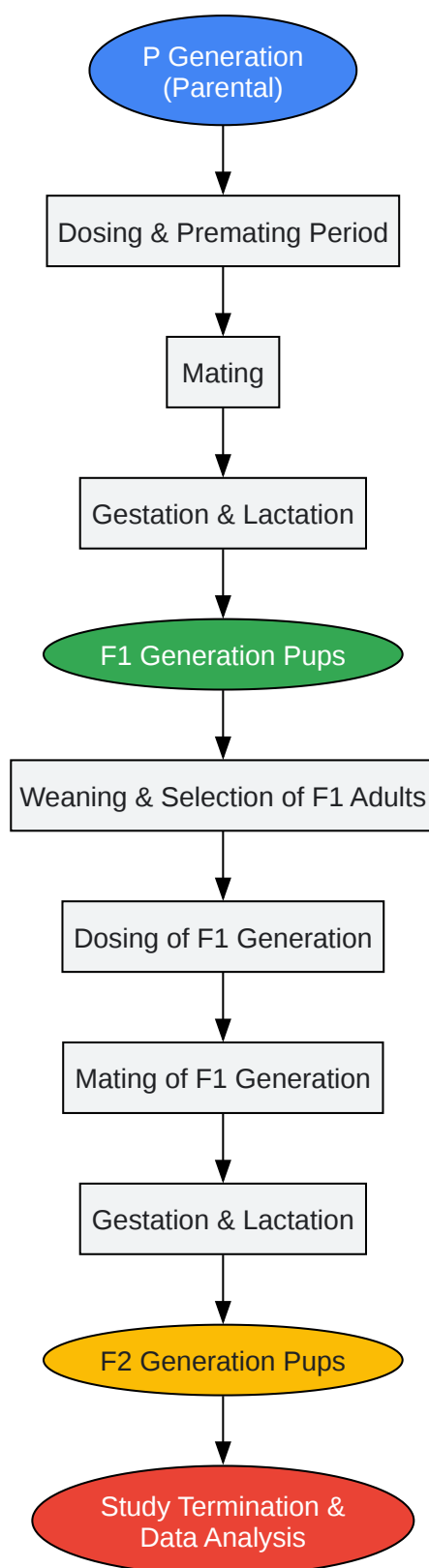


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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

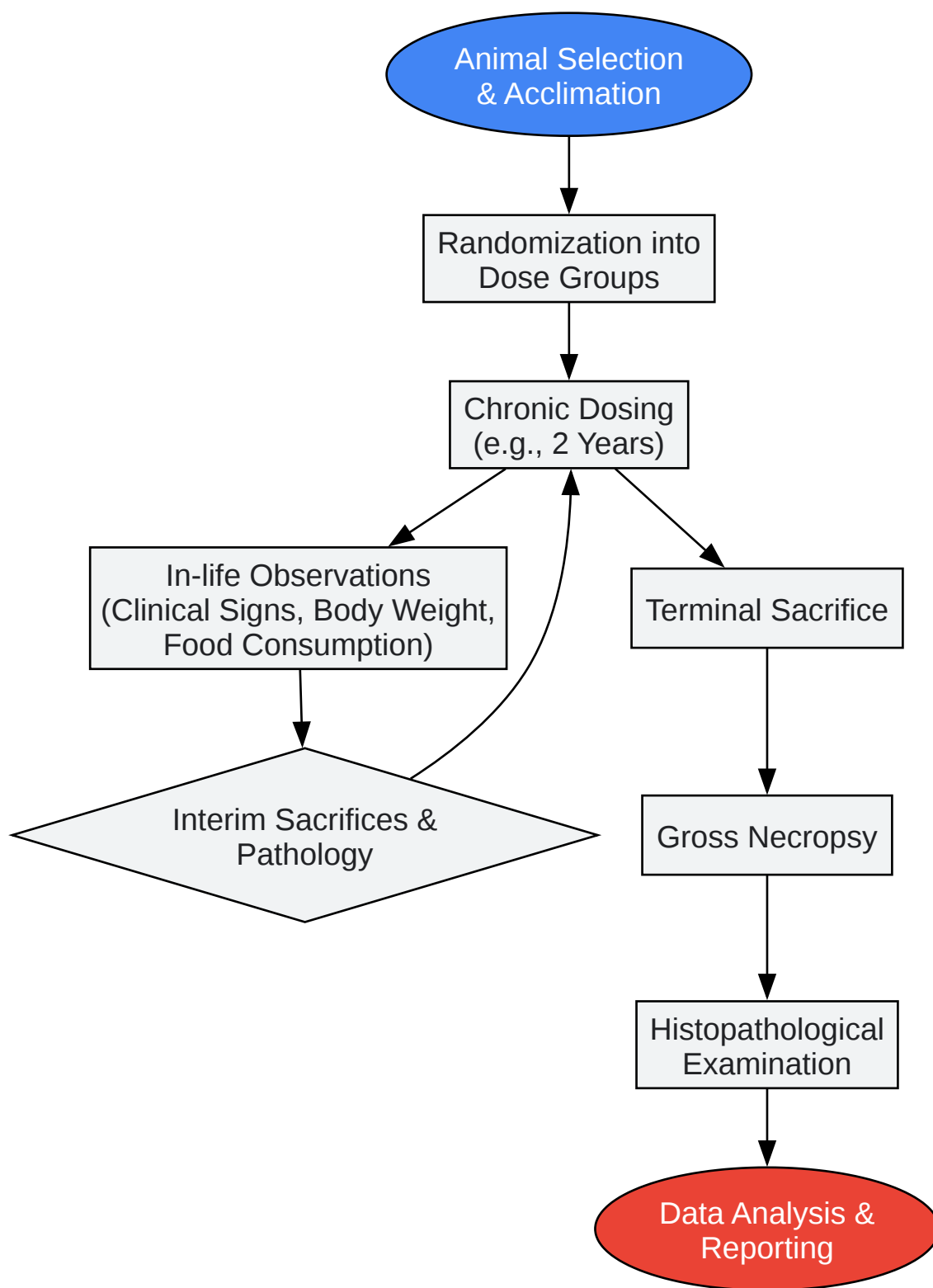
Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological studies relevant to the assessment of **Mepaniprim**.



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Workflow of a Two-Generation Reproductive Toxicity Study



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Workflow of a Combined Chronic Toxicity/Carcinogenicity Study

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References

- 1. oecd.org [oecd.org]
- 2. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Mepanipyrim (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
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